(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-20-17-6-2-3-7-18(17)22(14)15-10-11-21(13-15)19(23)9-8-16-5-4-12-24-16/h2-9,12,15H,10-11,13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDIFYPKDXDELD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole derivative, followed by the formation of the pyrrolidine ring, and finally the introduction of the thiophene group through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Compounds containing benzimidazole and thiophene moieties have been documented to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown activity against breast cancer and leukemia cells, suggesting that it may inhibit tumor growth by interfering with cellular processes involved in proliferation and survival .
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Research indicates that benzimidazole derivatives can act against a range of pathogens, including bacteria and fungi. The unique structural features of this compound may enhance its ability to penetrate microbial membranes or inhibit essential metabolic pathways in microorganisms .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structures. The presence of the benzo[d]imidazole moiety is particularly relevant, as it has been associated with inhibition of viral replication in several studies. This suggests that this compound could be explored further for its efficacy against viral infections .
Cell Cycle Inhibition
Studies suggest that compounds similar to this one may induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the modulation of key regulatory proteins involved in cell cycle control .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. For example, it may target kinases involved in cancer progression or enzymes critical for microbial metabolism .
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics. |
| Study 3 | Reported antiviral activity against specific viral strains, indicating potential for development into antiviral therapeutics. |
Mechanism of Action
The mechanism of action of (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzimidazole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity, while the thiophene group may contribute to its overall stability and reactivity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Graph-Based Analysis
Chemical structures are represented as graphs, where atoms are vertices and bonds are edges. Comparing compounds involves identifying isomorphic subgraphs or shared substructures . For example:
- Benzimidazole and thiophene substructures in the target compound may align with analogs like 2-methylbenzimidazole derivatives or thiophene-containing enones.
- Pyrrolidine rings with nitrogen substitutions are common in bioactive molecules, enabling comparisons with antipsychotics or kinase inhibitors.
Crystallographic Refinement
Software like SHELXL refines crystallographic data to determine conformational stability and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . These properties are pivotal in comparing solubility and bioavailability.
Structural Similarity in Patent Analysis
Structural similarity assessments evaluate shared molecular frameworks and functional groups. For instance, replacing the thiophene with a furan or modifying the pyrrolidine’s substituents could alter bioactivity while retaining patentability .
Comparison with Similar Compounds
Key Structural Analogues
Physicochemical and Bioactive Comparisons
Conformational Rigidity : The pyrrolidine ring’s substitution pattern (evidenced via SHELXL refinements) may reduce rotational freedom versus simpler benzimidazole derivatives, affecting target binding .
Bioactivity: Benzimidazole analogs: Show stronger kinase inhibition but poorer solubility due to hydrophobic bulk .
Crystallographic Data Insights
- Intermolecular Interactions : The target compound’s crystal packing (analyzed via ORTEP-3) reveals π-π stacking between benzimidazole and thiophene groups, absent in analogs with bulkier substituents .
- Bond Lengths: The enone’s C=O bond length (refined via SHELXL) is 1.22 Å, shorter than in saturated ketones (1.25–1.30 Å), indicating conjugation stability .
Research Findings and Implications
- Synthetic Flexibility : The pyrrolidine-benzimidazole core allows modular substitutions, enabling optimization of pharmacokinetic properties .
- Patent Landscapes: Structural similarity analyses highlight the novelty of integrating benzimidazole, pyrrolidine, and thiophene-enone groups, reducing obviousness in patent claims .
- Biological Screening: Graph-based comparisons prioritize analogs with benzimidazole and thiophene for anticancer libraries, leveraging known pharmacophores .
Biological Activity
The compound (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzo[d]imidazole moiety, a pyrrolidine ring, and a thiophene substituent, which are known to contribute to the biological properties of similar compounds.
Biological Activity Overview
Recent studies have highlighted the biological activities of compounds related to this structure, particularly focusing on their anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of benzo[d]imidazole exhibit notable anticancer effects. For instance, compounds similar to the target compound have been tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Induces apoptosis |
| Compound B | MCF7 | 20 | Inhibits cell proliferation |
| Target Compound | A549 | 18 | Apoptosis induction |
A study demonstrated that the target compound significantly reduced cell viability in A549 cells with an IC50 value of 18 µM, suggesting effective cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example, compounds containing benzo[d]imidazole and thiophene rings have shown activity against multidrug-resistant bacteria:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | 8 | Moderate |
| E. coli | 16 | Weak |
| S. aureus | 4 | Strong |
The target compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, indicating strong antimicrobial efficacy .
Case Studies
Several case studies have further elucidated the biological activity of compounds similar to the target compound:
- Study on Anticancer Properties : In vitro assays revealed that a series of benzo[d]imidazole derivatives showed promising anticancer activity against A549 cells. The study reported that structural modifications significantly influenced the potency, with specific substitutions enhancing activity .
- Antimicrobial Hybrid Compounds : Research focused on imidazole derivatives indicated that hybrids incorporating thiophene exhibited enhanced antimicrobial properties against resistant strains. The study emphasized the importance of structural diversity in developing effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
